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Compound of Interest

Compound Name: spantide Il

Cat. No.: B1681974

An in-depth analysis of the structural modifications of the potent tachykinin antagonist,
Spantide Il, and their impact on biological activity. This guide provides a comprehensive
overview for researchers, scientists, and professionals engaged in drug discovery and
development.

Spantide Il is a potent and selective undecapeptide antagonist of the neurokinin-1 (NK1)
receptor, a G-protein coupled receptor that is the preferred target of the neuropeptide
Substance P. The interaction between Substance P and the NK1 receptor is implicated in a
wide array of physiological and pathophysiological processes, including inflammation, pain
transmission, and smooth muscle contraction. The development of potent and selective NK1
receptor antagonists like Spantide Il has been a significant focus of research for therapeutic
interventions in these areas. This technical guide delves into the core structure-activity
relationships (SAR) of Spantide II, providing a detailed analysis of how modifications to its
amino acid sequence influence its antagonist potency.

Structure of Spantide Il and its Analogs

Spantide Il is an analog of Substance P, with seven amino acid substitutions.[1] A key
modification from its predecessor, Spantide I, is the substitution of GIn6 with Asn6, a change
that significantly increases its antagonist potency.[2] The structures of Substance P, Spantide I,
and Spantide Il are presented below for comparison.
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Substance P: Arg-Pro-Lys-Pro-GIn-GIn-Phe-Phe-Gly-Leu-Met-NH:2
Spantide I: D-Argt-Pro?-Lys3-Pro*-GIn>-GIn®-D-Trp’-Phe8-D-Trp°-Leu®-Leul-NHz[3]

Spantide II: D-NicLys!-Pro2-3-Pal3-Pro*-D-ClzPhe>-Asn®-D-Trp’-Phe8-D-Trp®-Leul®-Nle!!-
NH2[3]

Quantitative Structure-Activity Relationship Data

The antagonist activity of Spantide Il and its analogs has been evaluated in various bioassays.
The following tables summarize the key quantitative data, primarily focusing on the pA2 values
obtained from the isolated rabbit iris sphincter muscle bioassay, a functional assay for
tachykinin antagonism. The pA2 value is the negative logarithm of the molar concentration of
an antagonist that produces a two-fold shift to the right in an agonist's concentration-response
curve, providing a measure of antagonist potency.
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pA2 (Rabbit pICso (Rabbit pA2 (Guinea
Compound Sequence Iris Sphincter) Iris Sphincter) Pig Taenia
[4] [3] Coli)[3]

D-NicLys?!-
Pro2-3-Pal3-Pro*-
) D-Cl2Phe>-Asn®-
Spantide I 7.2 6.0 7.7
D-Trp’-Phes-D-
Trp®-Leut®-Nleti-

NH:2

D-Arg*-Pro?-Lyss3-
Pro*-GIn3-Giné-

Spantide | D-Trp’-Phe?-D- - 51 7.0
Trp°-Leu®-Leut!-

NH:2

[D-Lys(Nic)?,
Proz, 3-Pal3,
Pro%, D-
Analog 1 Phe(Cl2)>, D- 6.9 - -
Trp’, Phe8, D-
Trp®, Leu?®,
Nlet]-SP

[D-Lys(Nic)?,
Pro?, 3-Pald,
Pro%, D-
Analog 2 7.3 - -
Phe(Cl2)>, Asn®,
D-Trp?, Phes8, D-

Trp®, Nlel]-SP

[D-Lys(Nic)?,
Pro?, 3-Pal3,
Pro*, D-
Analog 3 6.8 - -
Phe(Cl2)>, Asn®,
D-Trp?, Phe8, D-

Trp®, Leut9]-SP
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[D-Lys(Nic)?,
Pro?, 3-Pal’,
Pro%, D-
Analog 4 <55
Phe(Cl2)>, Asn®,
D-Trp?, Phes8, D-

Trp°]-SP

[Pro?, 3-Pal’,
Pro#, D-
Phe(Cl2)>, Asn®,
Analog 5 <565
D-Trp?, Phes8, D-
Trp®, Leu?®,

Nlel1]-SP

[D-Lys(Nic)?,
Pro?, 3-Pal3,
Pro#4, D-

Analog 6 Phe(Cl2)>, Asn®, 7.4
D-Trp?, Phe8, D-
Trp®, Leut®,
Nle1]-SP(2-11)

[D-Lys(Nic)?,
Proz, 3-Pal3,
Pro4, D-

Analog 7 Phe(Cl2)>, Asn®, 7.2
D-Trp?, Phes8, D-
Trp®, Leu?®,
Nlet]-SP(3-11)

[D-Lys(Nic)?,
Pro?, 3-Pald,
Pro*, D-

Analog 8 Phe(Cl2)>, Asn®, 6.7
D-Trp?, Phes8, D-
Trp®, Leut®,
Nlet]-SP(4-11)

Analog 9 [D-Lys(Nic)?, <55
Proz, 3-Pal3,

© 2025 BenchChem. All rights reserved.

4/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Pro*, D-
Phe(Cl2)%, Asn®,
D-Trp?, Phe8, D-
Trp®, Leut®,
Nlet]-SP(5-11)

Analog 10

[D-Lys(Nic)?,
Pro?, 3-Pald,
Pro*, D-
Cys(Bzl)>, Asn®,
D-Trp?, Phes8, D-
Trp®, Leu?®,
Nlet]-SP

Analog 11

[D-Lys(Nic)?,
Proz, 3-Pal’,
Pro*, D-
Phe(Cl2)>, Asn®,
D-Trp?, D-Trp®,
Leu®, Nlett]-SP

6.0

Analog 12

[D-Lys(Nic),
Pro?, 3-Pal’,
Pro%, D-
Phe(Cl2)>, Asn®,
D-Trp?, Phes8, D-
Trp®, Leu?®,
Met11]-SP

Analog 13

[D-Lys(Nic)?,
Pro2, Phes3, Pro#,
D-Phe(Cl2)>,
Asn®, D-Trp?,
Pheg, D-Trp?®,
Leu®, Nlelt]-SP

Analog 14

[D-Lys(Nic)?,
Pro?, 3-Pal3,
Pro*, D-
Phe(Cl2)%, Asné®,
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Trp?, Phed, D-
Trp®, Leut®,

Nle1l]-SP

[D-Lys(Nic)?,
Pro?, 3-Pal?,
Pro*, D-
Analog 15 Phe(Cl2)>, Asn®, 6.1 - -
D-Trp?, Phe?,
Trp®, Leu?®,
Nlet]-SP

Core Structure-Activity Relationship Insights

Analysis of the data reveals several key structural features that contribute to the potent
antagonist activity of Spantide Il and its analogs at the NK1 receptor:

Position 1 (D-NicLys): The N-terminally acylated D-amino acid appears to be important for
potent antagonism.

Position 3 (3-Pal): The presence of 3-pyridylalanine at this position contributes to high
potency.[4]

Position 5 (D-Cl2Phe): A D-amino acid with a bulky, hydrophobic, and electron-withdrawing
substituent on the phenyl ring, such as 3,4-dichloro-D-phenylalanine, is crucial for high
antagonist activity. Substitution with D-Cys(Bzl) also maintains high potency.[4]

Position 6 (Asn): The substitution of GIn® in Spantide | with Asn® in Spantide Il is a critical
modification that significantly enhances antagonist potency.[2]

Positions 7 and 9 (D-Trp): The presence of D-tryptophan at both positions 7 and 9 is a
common feature of potent tachykinin antagonists and is essential for activity.[3][4]

Position 11 (Nle): Norleucine at the C-terminus is favorable for antagonist activity.[4]

C-Terminal Truncations: Progressive truncation from the C-terminus leads to a significant
loss of antagonist activity, highlighting the importance of the full undecapeptide sequence.[4]
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Experimental Protocols
Isolated Rabbit Iris Sphincter Muscle Bioassay

This functional assay is widely used to evaluate the antagonist activity of compounds at
tachykinin receptors.[4]

Methodology:

» Tissue Preparation: Albino rabbits are euthanized, and their eyes are enucleated. The iris
sphincter muscle is carefully dissected and mounted in an organ bath containing Krebs'
physiological solution, maintained at 37°C and bubbled with a mixture of 95% Oz and 5%
CO2.[2][5]

» |sometric Tension Recording: The muscle is connected to an isometric transducer to record
changes in muscle tension.[6]

o Electrical Field Stimulation: The muscle is subjected to electrical field stimulation to induce
non-cholinergic, non-adrenergic contractions, which are mediated by the release of
endogenous tachykinins.[5]

o Antagonist Evaluation: A concentration-response curve to an NK1 receptor agonist (e.qg.,
Substance P) is established. The antagonist (Spantide Il or its analog) is then added to the
organ bath at a fixed concentration, and the agonist concentration-response curve is re-
determined.[4]

» Data Analysis: The potency of the antagonist is expressed as a pA: value, calculated from
the shift in the agonist's concentration-response curve.[4]

Guinea Pig Taenia Coli Bioassay

This is another classical smooth muscle preparation used to assess the activity of tachykinin
receptor ligands.[3]

Methodology:

o Tissue Preparation: A segment of the taenia coli is dissected from the cecum of a guinea pig
and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's
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solution) at 37°C, aerated with 95% Oz and 5% CO-..

e |sometric Contraction Measurement: The tissue is connected to an isometric force
transducer to measure contractile responses.

e Agonist-Induced Contraction: A cumulative concentration-response curve to Substance P is
generated to determine the ECso value.

o Antagonist Incubation: The tissue is incubated with the antagonist (Spantide Il or its analog)
for a specified period.

o Determination of Antagonist Potency: The concentration-response curve to Substance P is
repeated in the presence of the antagonist. The pAz value is then calculated to quantify the
antagonist's potency.[3]

Aequorin-Based Functional Calcium Assay

This cell-based assay provides a high-throughput method for screening and characterizing NK1
receptor antagonists by measuring changes in intracellular calcium concentration.[7]

Methodology:

o Cell Culture and Transfection: A suitable host cell line (e.g., CHO or HEK293 cells) is stably
or transiently co-transfected with the human NK1 receptor and the photoprotein aequorin.

o Coelenterazine Loading: The cells are incubated with the substrate coelenterazine, which
binds to aequorin.

o Assay Procedure: The cells are placed in a luminometer. The antagonist is added to the
cells, followed by the addition of an NK1 receptor agonist (e.g., Substance P).

o Luminescence Detection: Activation of the NK1 receptor by the agonist leads to an increase
in intracellular calcium, which binds to aequorin, triggering a luminescent signal. The
presence of an antagonist will inhibit this signal.

» Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction
in the agonist-induced luminescence, and ICso values are determined.[7]
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Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the NK1 receptor
signaling pathway and a typical experimental workflow for the structure-activity relationship
analysis of Spantide Il analogs.
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Click to download full resolution via product page

Caption: NK1 Receptor Signaling Pathway and Antagonism by Spantide II.
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Caption: Experimental Workflow for Spantide Il SAR Analysis.
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Conclusion

The structure-activity relationship of Spantide Il reveals a complex interplay of amino acid
residues that contribute to its high-affinity antagonism of the NK1 receptor. Key modifications at
specific positions, particularly the introduction of non-natural amino acids and the substitution
at position 6, are critical for its potent biological activity. The detailed experimental protocols
and our understanding of the underlying signaling pathways provide a robust framework for the
continued design and development of novel NK1 receptor antagonists with improved
therapeutic profiles. This guide serves as a foundational resource for researchers aiming to
build upon the knowledge of Spantide II's SAR to discover next-generation therapeutics
targeting the Substance P/NK1 receptor system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. Effects of substance P on the isolated iris sphincter muscle of the albino rabbit - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ 3. Spantide Il, a novel tachykinin antagonist having high potency and low histamine-
releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]

e 4. Pharmacological assessment of spantide Il analogues - PubMed
[pubmed.ncbi.nim.nih.gov]

» 5. Noncholinergic, nonadrenergic contraction and substance P in rabbit iris sphincter muscle
- PubMed [pubmed.ncbi.nim.nih.gov]

» 6. Effect of histamine and substance P on the rabbit and human iris sphincter muscle -
PubMed [pubmed.ncbi.nim.nih.gov]

e 7. Comparison of antagonist activity of spantide family at human neurokinin receptors
measured by aequorin luminescence-based functional calcium assay - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1681974?utm_src=pdf-body
https://www.benchchem.com/product/b1681974?utm_src=pdf-body
https://www.benchchem.com/product/b1681974?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2813-2564/1/1/4
https://pubmed.ncbi.nlm.nih.gov/6180199/
https://pubmed.ncbi.nlm.nih.gov/6180199/
https://pubmed.ncbi.nlm.nih.gov/1702895/
https://pubmed.ncbi.nlm.nih.gov/1702895/
https://pubmed.ncbi.nlm.nih.gov/7527343/
https://pubmed.ncbi.nlm.nih.gov/7527343/
https://pubmed.ncbi.nlm.nih.gov/6174763/
https://pubmed.ncbi.nlm.nih.gov/6174763/
https://pubmed.ncbi.nlm.nih.gov/7538965/
https://pubmed.ncbi.nlm.nih.gov/7538965/
https://pubmed.ncbi.nlm.nih.gov/15990182/
https://pubmed.ncbi.nlm.nih.gov/15990182/
https://pubmed.ncbi.nlm.nih.gov/15990182/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Spantide Il Structure-Activity Relationship: A Technical
Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681974#spantide-ii-structure-activity-relationship-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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